Cas no 2138419-79-9 (6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one)
6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one Chemical and Physical Properties
Names and Identifiers
-
- 6-(4-ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one
- 2138419-79-9
- EN300-740424
- 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one
-
- Inchi: 1S/C15H29NO/c1-5-15(4)8-11-16(12-9-15)10-6-7-14(17)13(2)3/h13H,5-12H2,1-4H3
- InChI Key: XIDYMOYZLHHLDS-UHFFFAOYSA-N
- SMILES: O=C(C(C)C)CCCN1CCC(C)(CC)CC1
Computed Properties
- Exact Mass: 239.224914549g/mol
- Monoisotopic Mass: 239.224914549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 20.3Ų
6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-740424-1.0g |
6-(4-ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one |
2138419-79-9 | 1g |
$0.0 | 2023-06-06 |
6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one
Introduction to 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one (CAS No. 2138419-79-9)
6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one is a compound of significant interest in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This molecule, identified by its CAS number 2138419-79-9, belongs to a class of derivatives that incorporate piperidine moieties, which are widely recognized for their role in drug design. The presence of both ethyl and methyl substituents on the piperidine ring, along with a branched alkyl chain, contributes to its complex stereochemistry and reactivity, making it a valuable candidate for further investigation.
The compound's structure is characterized by a six-carbon chain with a ketone functional group at the third carbon, further modified by an N-substituted piperidine ring. This arrangement suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy. The 4-Ethyl-4-methylpiperidin-1-yl moiety, in particular, is a key feature that may influence the compound's pharmacokinetic properties, including solubility and metabolic stability.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the versatility of piperidine derivatives. These compounds have been explored in various therapeutic areas, including central nervous system (CNS) disorders, pain management, and anti-inflammatory applications. The specific configuration of 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one makes it an intriguing candidate for further pharmacological studies.
Recent research has highlighted the importance of optimizing the substitution patterns on piperidine rings to enhance binding affinity and selectivity. Studies have demonstrated that modifications in this region can significantly alter the compound's interaction with biological targets. For instance, the ethyl and methyl groups in 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one may contribute to favorable hydrophobic interactions, which are often crucial for drug-receptor binding.
The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of these methods not only improves synthetic efficiency but also allows for greater flexibility in modifying the molecular structure.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one to its target proteins. These studies predict that the compound may interact with specific amino acid residues through hydrogen bonding and hydrophobic interactions. Such insights are valuable for designing next-generation analogs with improved pharmacological profiles.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its utility in developing novel agrochemicals and materials science applications where piperidine derivatives exhibit unique properties. The structural complexity of 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one makes it a versatile building block for creating innovative molecules with tailored functionalities.
In conclusion, 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one (CAS No. 2138419-79-9) represents a promising candidate for further exploration in drug discovery and materials science. Its unique structural features and potential biological activities make it an attractive subject for both academic and industrial research. As our understanding of molecular interactions continues to evolve, compounds like this will play a crucial role in shaping the future of pharmaceutical innovation.
2138419-79-9 (6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)